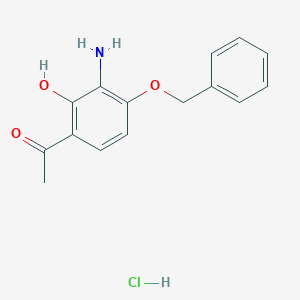

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex aromatic ketones containing multiple substituents. The base structure consists of an ethanone moiety attached to a substituted phenyl ring, where the phenyl ring carries three distinct substituents at specific positions. The amino group occupies the 3-position relative to the acetyl group, while the benzyloxy group is positioned at the 4-position, and the hydroxyl group is located at the 2-position. This specific substitution pattern creates a unique chemical environment that distinguishes this compound from other acetophenone derivatives.

The systematic name reflects the hierarchical naming system where the ethanone serves as the principal functional group, and the substituted phenyl ring is treated as the primary aromatic system. The benzyloxy substituent represents a phenylmethoxy group, which contributes significantly to the overall molecular architecture and properties. The positioning of these functional groups creates specific spatial relationships that influence both the chemical reactivity and physical properties of the compound.

Structural isomerism considerations reveal that alternative arrangements of these functional groups would yield compounds with distinct chemical and physical properties. The current 2-hydroxy-3-amino-4-benzyloxy substitution pattern represents one of several possible isomeric forms, each with unique characteristics. Positional isomers involving different arrangements of the amino, hydroxyl, and benzyloxy groups would exhibit different hydrogen bonding patterns and electronic distributions, fundamentally altering the compound's behavior.

The molecular formula C₁₅H₁₆ClNO₃ accounts for the hydrochloride salt formation, where the amino group serves as the basic site for protonation. This salt formation does not alter the fundamental carbon skeleton but significantly affects the compound's solubility, stability, and crystalline properties. The chloride counterion contributes to the overall ionic character of the compound while maintaining the structural integrity of the organic framework.

Properties

IUPAC Name |

1-(3-amino-2-hydroxy-4-phenylmethoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3.ClH/c1-10(17)12-7-8-13(14(16)15(12)18)19-9-11-5-3-2-4-6-11;/h2-8,18H,9,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTQDHPKWULFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation for Benzyloxy Group Introduction

The benzyloxy group is introduced by benzylation of a hydroxyphenyl ethanone precursor. This is typically achieved via nucleophilic substitution using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The reaction is conducted under reflux conditions (50–60°C) for several hours to ensure complete conversion.

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| Benzylation | Benzyl bromide, K2CO3, acetone, reflux 7 h | Protect hydroxy group as benzyloxy | Ensures selective protection, prevents ring substitution |

This step protects the phenolic hydroxy group, preventing undesired side reactions such as ring bromination in subsequent steps.

Amino Group Introduction

The amino group at the 3-position is introduced typically by reduction of a nitro precursor or via nucleophilic aromatic substitution. A common approach involves:

- Nitration of the aromatic ring at the 3-position.

- Reduction of the nitro group to the amino group using reducing agents such as hydrogen with a catalyst (e.g., Pd/C) or chemical reductants like sodium borohydride.

Alternatively, direct amination methods may be employed depending on the substrate and desired selectivity.

Hydroxylation

The hydroxy group at the 2-position is introduced either by direct hydroxylation of the aromatic ring or by using hydroxylated starting materials. Hydroxylation can be achieved via electrophilic substitution using reagents such as hydrogen peroxide under acidic or basic conditions.

Formation of Ethanone Hydrochloride Salt

The final step involves the formation of the ethanone hydrochloride salt. This is achieved by acidification of the free base with hydrochloric acid, often in an alcoholic solvent such as methanol or ethanol. The hydrochloride salt formation improves the compound's stability and solubility for further applications.

Reaction Conditions and Optimization

Solvent Selection

Temperature and Time

- Benzylation: Reflux at 50–60°C for 7 hours.

- Reduction: Room temperature to mild heating depending on catalyst and reductant.

- Hydroxylation: Conditions vary; often mild heating for several hours.

- Salt formation: Room temperature to mild heating under acidic conditions.

Catalysts and Reagents

- Potassium carbonate for base-mediated benzylation.

- Pd/C or sodium borohydride for nitro reduction.

- Hydrochloric acid for salt formation.

Representative Synthetic Route Summary

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield & Notes |

|---|---|---|---|---|

| 1 | 3-nitro-4-hydroxyacetophenone | Benzyl bromide, K2CO3, acetone, reflux 7 h | 3-nitro-4-(benzyloxy)acetophenone | High yield, protects hydroxy group |

| 2 | 3-nitro-4-(benzyloxy)acetophenone | H2, Pd/C or NaBH4 reduction | 3-amino-4-(benzyloxy)acetophenone | Efficient reduction to amine |

| 3 | 3-amino-4-(benzyloxy)acetophenone | Hydroxylation reagents (e.g., H2O2, acid/base) | 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone | Selective hydroxylation |

| 4 | Free base compound | HCl in methanol/ethanol | 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride | Formation of stable hydrochloride salt |

Analytical and Research Findings

- Purity and identity of intermediates and final product are confirmed by thin-layer chromatography (TLC), melting point determination, and spectroscopic methods such as FTIR and NMR.

- Elemental analysis confirms the expected composition.

- Reaction yields vary but typically range from 55% to over 80% depending on step and conditions.

- The benzyloxy protection prevents undesired side reactions such as ring bromination, improving overall yield and purity.

- Catalytic hydrogenation is effective for converting nitro groups to amines without affecting other sensitive groups.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Benzylation solvent | Acetone |

| Benzylation base | Potassium carbonate |

| Benzylation temperature | Reflux 50–60°C |

| Amino group introduction | Catalytic hydrogenation (Pd/C) or chemical reduction (NaBH4) |

| Hydroxylation method | Electrophilic substitution (e.g., H2O2) |

| Salt formation | Acidification with HCl in methanol/ethanol |

| Typical yields | 55–85% per step |

| Analytical methods | TLC, FTIR, NMR, elemental analysis |

Chemical Reactions Analysis

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Condensation: Condensation reactions can lead to the formation of larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone exhibit antimicrobial properties against a range of pathogens. A study highlighted that compounds with similar structures showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi . This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies indicated that certain derivatives could induce cytotoxic effects on cancer cell lines, such as A549 (non-small cell lung cancer). The structure-activity relationship (SAR) analysis revealed that modifications to the phenolic and amine groups significantly influenced anticancer efficacy .

Enzyme Inhibition

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride has also been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, compounds derived from it have shown inhibitory effects on α-amylase and α-glucosidase, which are relevant in the context of diabetes management . This positions the compound as a candidate for developing antidiabetic medications.

Biological Evaluation

To better understand the biological implications of this compound, several studies have evaluated its pharmacokinetics and toxicity profiles. The following table summarizes key findings from recent research:

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone evaluated their antimicrobial potency using the disc diffusion method. The results indicated that certain compounds exhibited broad-spectrum activity against clinically relevant pathogens, suggesting their potential as novel antibiotics .

Case Study 2: Anticancer Activity

In another investigation, derivatives were tested against cancer cell lines to assess their cytotoxic effects. The study found that modifications to the hydroxyl groups significantly enhanced anticancer activity compared to unmodified compounds. This highlights the importance of chemical structure in therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Structural Analogues in the Hydroxyacetophenone Family

Key structural variations among related compounds include substituent positions, protecting groups (e.g., benzyloxy vs. methoxy), and the presence of amino or halogen groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties Comparison

Substituent Effects on Properties

- Benzyloxy Group : Introduces steric bulk and lipophilicity, enhancing solubility in organic solvents. This group is often used as a protecting group for hydroxyls in multistep syntheses .

- The position of the amino group (e.g., 2- vs. 3-) affects hydrogen-bonding patterns and crystallinity .

- Halogen/Methoxy Substituents: Chloro or methoxy groups (e.g., 1-(2-chloro-4-hydroxy-3-methoxyphenyl)ethanone) alter electronic properties and melting points (e.g., 109–110°C for chloro-methoxy derivatives vs. 178°C for amino-hydroxy analogues) .

Pharmaceutical Relevance

- The target compound’s structural features (amino, benzyloxy) suggest utility as an intermediate in drug synthesis. For example, MM0381.10 (a related impurity) is linked to salbutamol production .

- Amino-hydroxyacetophenones are precursors to bioactive molecules, such as octopamine derivatives (e.g., 2-amino-4′-hydroxyacetophenone hydrochloride) .

Biological Activity

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride, also known as compound CAS 871101-87-0, is a phenolic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H15NO3

- Molecular Weight : 257.28 g/mol

- CAS Number : 871101-87-0

- Purity : Minimum of 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : This compound has shown potential as an inhibitor of monoamine oxidases (MAOs), particularly MAO-B, which is significant in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease .

- Antioxidant Properties : The compound exhibits antioxidant activity, which helps in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

- Neuroprotective Effects : Studies indicate that this compound can protect neuronal cells from damage induced by oxidative stress, making it a candidate for further research in neuroprotection .

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects and enzyme inhibition capabilities of this compound:

- Cytotoxicity : The compound was tested on Vero cells (African green monkey kidney epithelial cells), demonstrating a concentration-dependent cytotoxic effect. At concentrations up to 100 µg/mL, cell viability remained above 80%, indicating a favorable safety profile for further testing .

- Enzyme Inhibition : The compound exhibited significant inhibitory activity against MAO-B with an IC50 value around 0.51 µM, suggesting its potential use in treating conditions associated with elevated MAO activity .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds related to this compound:

- Alzheimer's Disease Models : In models simulating Alzheimer's disease, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of acetylcholine, improving cognitive function .

- Neuroprotection Against Oxidative Stress : Research has demonstrated that compounds with antioxidant properties can mitigate neuronal damage in models subjected to oxidative stress, reinforcing the potential role of this compound in neuroprotection .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to other related compounds:

| Compound Name | MAO-B IC50 (µM) | AChE Inhibition | BChE Inhibition | Antioxidant Activity |

|---|---|---|---|---|

| 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone HCl | 0.51 | Moderate | Moderate | High |

| Compound X (similar structure) | 0.69 | High | Low | Moderate |

| Compound Y (related phenolic) | 0.75 | Low | High | High |

Q & A

Q. What are the standard synthetic routes for 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of phenolic precursors. For example, benzyloxy groups are introduced via nucleophilic substitution using benzyl bromide and a base like K₂CO₃ in acetone under reflux (50–60°C, 7 hours) . The amino group may be introduced via reduction of nitro intermediates or direct substitution. Intermediates are characterized using FTIR (to confirm carbonyl and hydroxyl groups) and mass spectrometry (to verify molecular weight). Recrystallization in ethanol ensures purity .

Q. How is the hydrochloride salt of this compound stabilized, and what storage conditions are recommended?

The hydrochloride salt enhances stability by reducing hygroscopicity. It should be stored in airtight containers at 2–8°C, protected from light and moisture. Handling requires personal protective equipment (gloves, goggles) due to its irritant properties, as noted in safety data sheets .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Key methods include:

- FTIR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, aromatic C-H bends) .

- NMR : ¹H/¹³C NMR resolves substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, aromatic protons in the 6.5–8.0 ppm range) .

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the yield of the benzyloxy-protected intermediate while minimizing side reactions?

Reaction parameters such as solvent polarity, base strength, and temperature influence yield. Acetone with K₂CO₃ at 50–60°C is standard, but switching to polar aprotic solvents (e.g., DMF) or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve efficiency. Monitoring via TLC ensures reaction completion .

Q. What strategies resolve contradictions in crystallographic data for structurally similar acetophenone derivatives?

Discrepancies in unit cell parameters or hydrogen bonding networks can arise from polymorphism or solvent inclusion. Use high-resolution X-ray diffraction (employing SHELXL for refinement) and compare with databases like Cambridge Structural Database. Thermal analysis (DSC/TGA) identifies polymorphic transitions .

Q. How can impurity profiles be analyzed, and what are common by-products in the synthesis of this compound?

Common impurities include unreacted benzyl bromide, deprotected hydroxyl intermediates, or over-alkylated products. Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities. Reference standards (e.g., 3-hydroxyacetophenone derivatives) aid identification .

Q. What computational methods predict the compound’s reactivity in biological systems?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking studies (using AutoDock Vina) assess interactions with biological targets, such as adrenergic receptors, based on structural analogs like phenylephrine derivatives .

Q. How does the compound degrade under accelerated stability conditions, and what degradation products form?

Stress testing (heat, light, pH extremes) followed by LC-MS identifies degradation pathways. For example, acidic conditions may hydrolyze the benzyloxy group to regenerate 3-amino-4-hydroxyacetophenone. Oxidative conditions could form quinone derivatives .

Methodological Notes

- Spectral Data Interpretation : Use NIST Chemistry WebBook for reference IR and mass spectra .

- Crystallography : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are industry standards for small-molecule analysis .

- Safety Compliance : Follow OSHA guidelines for handling irritants and ensure waste disposal complies with EPA regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.